molecular formula C11H21NO2 B041381 (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester CAS No. 146579-93-3

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

Cat. No.: B041381
CAS No.: 146579-93-3
M. Wt: 199.29 g/mol
InChI Key: OPYRHFMTVLVICO-SNVBAGLBSA-N
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Description

2’,3’-Dideoxyadenosine is a nucleoside analog of deoxyadenosine, where both the 2’ and 3’ hydroxyl groups on the ribose sugar are removed. This compound is known for its role as an inhibitor of adenylyl cyclase and its potential in inhibiting tumor progression. It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dideoxyadenosine typically involves the reduction of nucleosides. One common method includes reducing a nucleoside with hydrogen in the presence of a palladium catalyst and an aqueous solvent mixture of acetonitrile or ethyl acetate and water. The solvent contains a base such as sodium hydroxide/sodium acetate or sodium carbonate/sodium acetate, with a pH of 9-11 .

Industrial Production Methods: An efficient and economical method for mass production involves using nucleoside phosphorylases derived from Bacillus stearothermophilus. This enzymatic conversion ensures high purity and high yield of 3’-amino-2’,3’-dideoxyadenosine .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Deamination using adenosine deaminase.

    Substitution: Utilization in DNA sequencing reactions with DNA polymerase.

Major Products:

Mechanism of Action

2’,3’-Dideoxyadenosine exerts its effects by inhibiting adenylyl cyclase and reverse transcriptase enzymes. Upon deamination, it is converted to dideoxyinosine, which further inhibits adenylyl cyclase. As a reverse transcriptase inhibitor, it prevents the replication of the human immunodeficiency virus by terminating the DNA chain elongation .

Comparison with Similar Compounds

Uniqueness: 2’,3’-Dideoxyadenosine is unique due to its dual role in inhibiting both adenylyl cyclase and reverse transcriptase enzymes. This dual inhibition makes it a valuable compound in both cancer research and antiviral therapies .

Properties

IUPAC Name

ethyl (3R)-3-amino-3-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRHFMTVLVICO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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